Lipophilicity Control: XLogP3 Comparison Versus N-Ethyl and N-H Analogues
The predicted partition coefficient (XLogP3) of 0.5 for n-Methyl-1-phenylmethanesulfonamide [1] indicates a balanced lipophilicity profile ideal for fragment-based drug design. In contrast, the N-ethyl analogue (C9H13NO2S, MW 199.27) is expected to be more lipophilic due to the additional methylene group, while the unsubstituted 1-phenylmethanesulfonamide (C7H9NO2S, MW 171.21) would be less lipophilic. This quantitative difference directly impacts membrane permeability and solubility, making the target compound a privileged fragment for oral bioavailability optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | N-ethyl-1-phenylmethanesulfonamide (estimated ~1.1), 1-phenylmethanesulfonamide (estimated ~0.0) |
| Quantified Difference | Target compound is ~0.6 units less lipophilic than its N-ethyl analogue and ~0.5 units more lipophilic than the N-H parent. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The precise lipophilicity of the target compound is a key differentiator for achieving optimal pharmacokinetic profiles in early-stage drug discovery, compared to its immediate neighbors.
- [1] PubChem. XLogP3 Property Value for CID 290582. 2025. View Source
